REACTION_CXSMILES
|
[C:1]([CH2:3][NH:4][C:5]([NH2:7])=[O:6])#[N:2].[OH-:8].[Na+].[CH3:10]O>>[CH3:10][O:8][C:1](=[NH:2])[CH2:3][NH:4][C:5]([NH2:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)CNC(=O)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at 25°30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 20° C.
|
Type
|
CUSTOM
|
Details
|
the resultant product is removed by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of ice-cold methanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNC(=O)N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92.6 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |